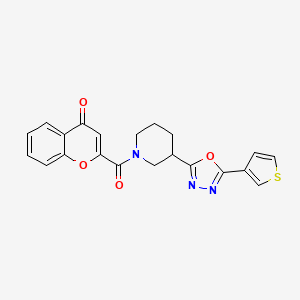

2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Descripción

Propiedades

IUPAC Name |

2-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c25-16-10-18(27-17-6-2-1-5-15(16)17)21(26)24-8-3-4-13(11-24)19-22-23-20(28-19)14-7-9-29-12-14/h1-2,5-7,9-10,12-13H,3-4,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFMRKYIBSIWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound 2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic derivative that combines elements of oxadiazole and chromone structures, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Chromone moiety

- Substituents : Piperidine and thiophenyl oxadiazole groups

The molecular formula is , with a molecular weight of approximately 378.43 g/mol.

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds containing oxadiazole and chromone derivatives. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that derivatives of oxadiazole showed significant activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for selected derivatives .

Antimicrobial Activity

Compounds related to thiophenes and oxadiazoles have been reported to possess antimicrobial properties. In vitro tests have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:

- A derivative with a similar structure exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also display similar properties .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

- Antioxidant Properties : The presence of thiophene rings may contribute to antioxidant activity, which can protect normal cells from oxidative stress during treatment.

Study 1: Anticancer Efficacy

In a recent study, derivatives similar to the compound under review were synthesized and tested for their anticancer efficacy. The results indicated that certain modifications enhanced their activity against the MCF-7 breast cancer cell line, leading to a proposed mechanism involving apoptosis induction through mitochondrial pathways .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing oxadiazoles. Compounds were tested against a panel of pathogens, revealing significant inhibition zones comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Properties

The 1,3,4-oxadiazole and chromenone moieties in the compound are known for their biological activities, particularly in anticancer research. A study highlighted the development of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , which demonstrated significant antiproliferative activity against prostate cancer cell lines. The lead compound from this series exhibited an IC50 value of 120 nM, indicating strong potential as a chemotherapeutic agent .

| Compound | Structure | IC50 (nM) | Target |

|---|---|---|---|

| Lead Compound | Structure | 120 | Prostate Cancer |

Antiviral Activity

Research has indicated that derivatives of oxadiazoles can act as inhibitors of viral polymerases. For instance, a series of compounds including 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activity against the dengue virus. These compounds exhibited submicromolar activity against all four serotypes of the dengue virus, showcasing their potential as antiviral agents .

| Compound | Activity | Target Virus | IC50 (µM) |

|---|---|---|---|

| Oxadiazole Derivative | Inhibitor | Dengue Virus | <1 |

Neuroprotective Effects

There is emerging evidence that oxadiazole derivatives possess neuroprotective properties. The compound's piperidine structure may contribute to its ability to modulate neuroinflammation and promote neuronal survival. A study on related compounds demonstrated their efficacy in reducing oxidative stress in neuronal cell models .

Material Science Applications

Beyond biological applications, compounds containing oxadiazole and thiophene rings have been explored for use in organic electronics and photonic devices due to their favorable electronic properties. The incorporation of such heterocycles can enhance charge transport and light-emitting properties in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study 1: Anticancer Screening

A comprehensive screening of various 4H-chromen-4-one derivatives showed that those incorporating the oxadiazole ring exhibited enhanced cytotoxicity against cancer cell lines compared to non-modified versions. This suggests that the structural modifications significantly affect biological activity .

Case Study 2: Antiviral Efficacy

In a high-throughput screening campaign targeting dengue virus polymerase inhibitors, several oxadiazole derivatives were identified as potent candidates. These findings were validated through further biochemical assays confirming their mechanism of action against viral replication .

Comparación Con Compuestos Similares

Research Findings and Implications

Antimicrobial Activity

Compounds like 4a–g () and 13 () show antimicrobial activity, suggesting the target compound’s oxadiazole-thiophene system could enhance efficacy against Gram-positive bacteria. However, the piperidine-carbonyl group may reduce cell wall penetration compared to azetidinone derivatives () .

Kinase Inhibition Potential

The chromenone core is prevalent in kinase inhibitors.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis involves coupling the thiophene-oxadiazole moiety with the piperidine-carbonyl-chromenone scaffold. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and catalysts like EDCI/HOBt for amide bond formation between the piperidine and chromenone units .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate intermediates .

- Yield Monitoring : Track reaction progress via TLC (silica gel plates, UV visualization) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve overlapping signals from the thiophene, oxadiazole, and chromenone rings. FT-IR verifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Q. How can researchers design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs (e.g., kinase inhibition for oxadiazole derivatives). Use:

- Dose-response curves (0.1–100 µM) to determine IC₅₀ values.

- Positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s structure-activity relationship (SAR)?

- Methodological Answer : Perform docking studies (AutoDock Vina or Schrödinger) to predict binding modes with target proteins (e.g., cyclin-dependent kinases). Use DFT calculations (Gaussian 16) to analyze electronic properties (HOMO-LUMO gaps) of the oxadiazole and chromenone moieties, correlating with experimental IC₅₀ data .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

- Methodological Answer : Contradictions may arise from stereochemical impurities or solvent residues . Address via:

Q. How to design a study evaluating the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing :

Q. What experimental frameworks assess the compound’s environmental fate and toxicity?

- Methodological Answer : Follow OECD guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.